molecular formula C23H15F2NO2 B2688075 1-Benzyl-6-fluoro-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one CAS No. 904450-52-8

1-Benzyl-6-fluoro-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2688075
CAS No.: 904450-52-8
M. Wt: 375.375
InChI Key: LVXULHITFGHXHC-UHFFFAOYSA-N
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Description

1-Benzyl-6-fluoro-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one is a complex organic compound characterized by its unique structure, which includes a benzyl group, two fluorine atoms, and a quinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-fluoro-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting with the formation of the quinolinone core. One common approach is the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde with a suitable ketone or aldehyde. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst may be necessary to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-fluoro-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

1-Benzyl-6-fluoro-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one has shown promise in several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its unique structure makes it a candidate for studying biological processes and interactions with biomolecules.

  • Industry: Use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Benzyl-6-fluoro-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

1-Benzyl-6-fluoro-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one can be compared to other similar compounds, such as 1-Benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one and 1-Benzyl-6-fluoro-1,4-dihydroquinolin-4-one. These compounds share structural similarities but differ in the presence and position of fluorine atoms, which can influence their chemical properties and biological activities.

Properties

IUPAC Name

1-benzyl-6-fluoro-3-(4-fluorobenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2NO2/c24-17-8-6-16(7-9-17)22(27)20-14-26(13-15-4-2-1-3-5-15)21-11-10-18(25)12-19(21)23(20)28/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXULHITFGHXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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